molecular formula C11H14O3S B13504110 Ethyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate

Ethyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate

Cat. No.: B13504110
M. Wt: 226.29 g/mol
InChI Key: KOVUUYALFMHJKJ-UHFFFAOYSA-N
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Description

Ethyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing a sulfur atom. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Ethyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate, can be achieved through various methods. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate depends on its specific application. In medicinal chemistry, thiophene derivatives can interact with various molecular targets, such as enzymes and receptors, to exert their effects. For example, some thiophene derivatives act as voltage-gated sodium channel blockers, while others inhibit specific kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. The presence of the ethyl group and the oxopropanoate moiety can affect its interactions with molecular targets and its overall pharmacokinetic properties .

Properties

Molecular Formula

C11H14O3S

Molecular Weight

226.29 g/mol

IUPAC Name

ethyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate

InChI

InChI=1S/C11H14O3S/c1-3-8-5-6-10(15-8)9(12)7-11(13)14-4-2/h5-6H,3-4,7H2,1-2H3

InChI Key

KOVUUYALFMHJKJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)C(=O)CC(=O)OCC

Origin of Product

United States

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